molecular formula C24H24N2O4S B6565520 3-methoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946335-20-2

3-methoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6565520
CAS RN: 946335-20-2
M. Wt: 436.5 g/mol
InChI Key: NWVXLOVYKZMFTH-UHFFFAOYSA-N
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Description

This compound is a type of benzamide, which is a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . It is also known by registry numbers ZINC000008608656 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is a powder at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data would likely be found in specialized chemical databases.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Benzamides have a wide range of biological activities, but the specific mechanism of action would depend on the exact structure of the compound and its biological target .

Safety and Hazards

Benzamides can be harmful if swallowed and may cause skin and eye irritation . They should be handled with appropriate safety precautions, including the use of personal protective equipment and avoidance of dust inhalation .

properties

IUPAC Name

3-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-8-11-22(12-9-17)31(28,29)26-14-4-6-18-15-20(10-13-23(18)26)25-24(27)19-5-3-7-21(16-19)30-2/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVXLOVYKZMFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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